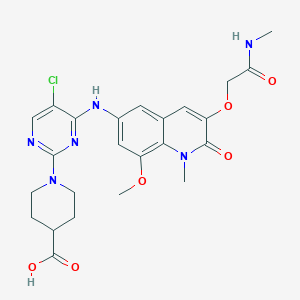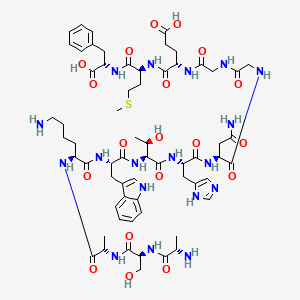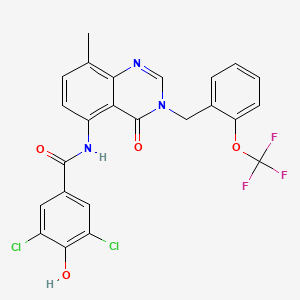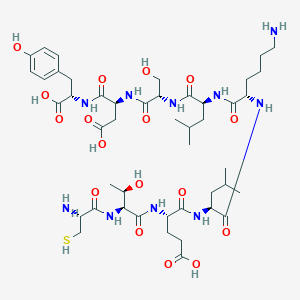
Anticancer agent 112
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PT-112 involves the conjugation of a pyrophosphate moiety with a platinum-based compound. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis involves multiple steps, including the formation of the pyrophosphate ligand and its subsequent coordination to the platinum center .
Industrial Production Methods
Industrial production of PT-112 likely involves large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The production process would also include rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PT-112 undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation, which may affect its coordination environment and reactivity.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of the platinum center.
Substitution: Ligand substitution reactions are common, where the pyrophosphate ligand can be replaced by other ligands under certain conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving PT-112 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized platinum species, while substitution reactions can yield new platinum-ligand complexes .
Wissenschaftliche Forschungsanwendungen
PT-112 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study platinum-based anticancer agents and their reactivity.
Biology: Investigated for its effects on cancer cell lines and its ability to induce immunogenic cell death.
Wirkmechanismus
PT-112 exerts its effects through a unique hybrid mechanism of action that includes both cytotoxic and immunomodulating effects. The compound induces immunogenic cell death, which triggers an immune response against the tumor. This involves the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, which activate the immune system . Additionally, PT-112 targets specific molecular pathways involved in cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
PT-112 is unique compared to other platinum-based anticancer agents due to its dual mechanism of action. Similar compounds include:
Cisplatin: A widely used platinum-based chemotherapy drug that primarily exerts cytotoxic effects by forming DNA crosslinks.
Carboplatin: Another platinum-based drug with a similar mechanism to cisplatin but with a different side effect profile.
Oxaliplatin: A platinum-based drug used primarily for colorectal cancer, known for its ability to form DNA adducts.
PT-112 stands out due to its ability to induce immunogenic cell death, which is not a characteristic of the other platinum-based drugs mentioned .
Eigenschaften
Molekularformel |
C27H32ClN7O |
|---|---|
Molekulargewicht |
506.0 g/mol |
IUPAC-Name |
6-chloro-N-[(2-ethyl-3-methylimidazol-4-yl)methyl]-N-methyl-2-[6-methyl-5-[2-(methylamino)ethylamino]pyridin-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H32ClN7O/c1-6-26-31-15-19(35(26)5)16-34(4)27(36)21-14-25(33-23-8-7-18(28)13-20(21)23)24-10-9-22(17(2)32-24)30-12-11-29-3/h7-10,13-15,29-30H,6,11-12,16H2,1-5H3 |
InChI-Schlüssel |
YJFLQKMHIPQYFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(N1C)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=NC(=C(C=C4)NCCNC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



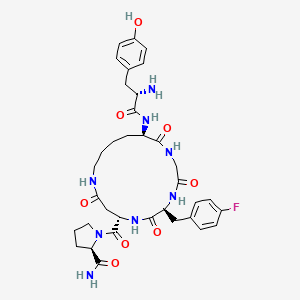

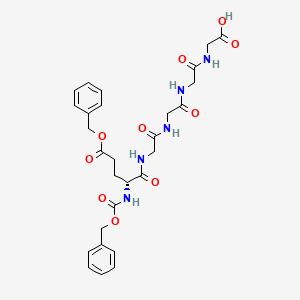
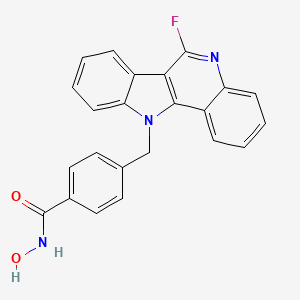
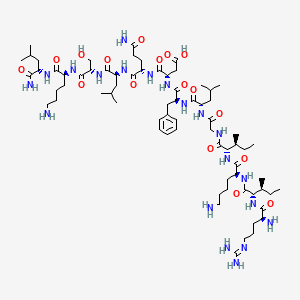

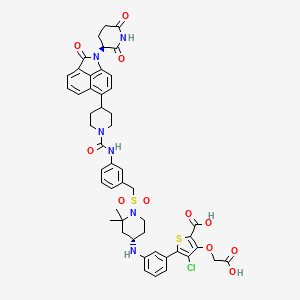

![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
